Cas no 1341489-08-4 (Ethanone, 2-cyclopropyl-1-(4-morpholinyl)-)

Ethanone, 2-cyclopropyl-1-(4-morpholinyl)- 化学的及び物理的性質
名前と識別子
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- Ethanone, 2-cyclopropyl-1-(4-morpholinyl)-
- 2-cyclopropyl-1-(morpholin-4-yl)ethan-1-one
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- インチ: 1S/C9H15NO2/c11-9(7-8-1-2-8)10-3-5-12-6-4-10/h8H,1-7H2
- InChIKey: WXSIWFBRRFAVJQ-UHFFFAOYSA-N
- ほほえんだ: C(=O)(N1CCOCC1)CC1CC1
計算された属性
- せいみつぶんしりょう: 169.110278721g/mol
- どういたいしつりょう: 169.110278721g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 12
- 回転可能化学結合数: 2
- 複雑さ: 171
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 29.5Ų
- 疎水性パラメータ計算基準値(XlogP): 0.4
Ethanone, 2-cyclopropyl-1-(4-morpholinyl)- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6541-1064-1mg |
2-cyclopropyl-1-(morpholin-4-yl)ethan-1-one |
1341489-08-4 | 1mg |
$81.0 | 2023-09-08 | ||
Life Chemicals | F6541-1064-4mg |
2-cyclopropyl-1-(morpholin-4-yl)ethan-1-one |
1341489-08-4 | 4mg |
$99.0 | 2023-09-08 | ||
Life Chemicals | F6541-1064-30mg |
2-cyclopropyl-1-(morpholin-4-yl)ethan-1-one |
1341489-08-4 | 30mg |
$178.5 | 2023-09-08 | ||
Life Chemicals | F6541-1064-25mg |
2-cyclopropyl-1-(morpholin-4-yl)ethan-1-one |
1341489-08-4 | 25mg |
$163.5 | 2023-09-08 | ||
Life Chemicals | F6541-1064-20mg |
2-cyclopropyl-1-(morpholin-4-yl)ethan-1-one |
1341489-08-4 | 20mg |
$148.5 | 2023-09-08 | ||
Life Chemicals | F6541-1064-2μmol |
2-cyclopropyl-1-(morpholin-4-yl)ethan-1-one |
1341489-08-4 | 2μmol |
$85.5 | 2023-09-08 | ||
Life Chemicals | F6541-1064-100mg |
2-cyclopropyl-1-(morpholin-4-yl)ethan-1-one |
1341489-08-4 | 100mg |
$372.0 | 2023-09-08 | ||
Life Chemicals | F6541-1064-10μmol |
2-cyclopropyl-1-(morpholin-4-yl)ethan-1-one |
1341489-08-4 | 10μmol |
$103.5 | 2023-09-08 | ||
Life Chemicals | F6541-1064-50mg |
2-cyclopropyl-1-(morpholin-4-yl)ethan-1-one |
1341489-08-4 | 50mg |
$240.0 | 2023-09-08 | ||
Life Chemicals | F6541-1064-3mg |
2-cyclopropyl-1-(morpholin-4-yl)ethan-1-one |
1341489-08-4 | 3mg |
$94.5 | 2023-09-08 |
Ethanone, 2-cyclopropyl-1-(4-morpholinyl)- 関連文献
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Aixin Song,Jinglin Shen,Han Zhang,Zhaohua Song RSC Adv., 2015,5, 75589-75599
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Aamer Saeed,Syeda Abida Ejaz,Muddasar Shehzad,Sidra Hassan,Mariya al-Rashida,Jamshed Iqbal RSC Adv., 2016,6, 21026-21036
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Ying Jiang,Jianguo Mei,Michael F. Toney,Zhenan Bao Chem. Commun., 2012,48, 7286-7288
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Rein V. Ulijn,Simon J. Webb Chem. Commun., 2008, 2861-2863
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Riku Kubota,Shoichiro Asayama,Hiroyoshi Kawakami Chem. Commun., 2014,50, 15909-15912
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Jing Zhang,Pu Xiao Polym. Chem., 2018,9, 1530-1540
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John Linkhorst,Arne Cinar,Alexander Jans,Alexander J. C. Kuehne Lab Chip, 2018,18, 1341-1348
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Indah N. Kurniasih,Hua Liang,Sumit Kumar,Andreas Mohr,Sunil K. Sharma,Jürgen P. Rabe,Rainer Haag J. Mater. Chem. B, 2013,1, 3569-3577
Ethanone, 2-cyclopropyl-1-(4-morpholinyl)-に関する追加情報
Introduction to Ethanone, 2-cyclopropyl-1-(4-morpholinyl)- (CAS No. 1341489-08-4)
Ethanone, 2-cyclopropyl-1-(4-morpholinyl)-, is a significant compound in the field of chemical and pharmaceutical research, characterized by its unique molecular structure and potential applications. This compound, identified by its Chemical Abstracts Service (CAS) number 1341489-08-4, has garnered attention due to its structural complexity and the promising avenues it opens for further exploration in medicinal chemistry.
The molecular structure of Ethanone, 2-cyclopropyl-1-(4-morpholinyl)- consists of a ketone group attached to a cyclopropyl ring, with a morpholine moiety at the other end. This configuration not only makes it an interesting subject for synthetic chemistry but also suggests potential biological activities. The presence of the morpholine group, in particular, is noteworthy as it is commonly found in biologically active molecules and has been implicated in various pharmacological effects.
In recent years, there has been a surge in research focused on developing new therapeutic agents with novel structures. Compounds like Ethanone, 2-cyclopropyl-1-(4-morpholinyl)- are of particular interest because they can serve as scaffolds for drug discovery. The cyclopropyl group introduces rigidity to the molecule, which can be advantageous in terms of binding affinity and metabolic stability. Meanwhile, the morpholine group can enhance solubility and bioavailability, making it a valuable feature for pharmaceutical applications.
One of the most exciting aspects of studying Ethanone, 2-cyclopropyl-1-(4-morpholinyl)- is its potential in the development of new drugs. Researchers have been exploring its pharmacological properties to identify possible applications in treating various diseases. For instance, preliminary studies suggest that this compound may exhibit anti-inflammatory and analgesic effects. These findings are particularly intriguing given the high demand for effective pain management solutions.
The synthesis of Ethanone, 2-cyclopropyl-1-(4-morpholinyl)- presents both challenges and opportunities for chemists. The need to introduce specific functional groups while maintaining structural integrity requires careful planning and execution. However, advances in synthetic methodologies have made it increasingly feasible to construct complex molecules like this one. Techniques such as transition metal catalysis and asymmetric synthesis have been particularly useful in achieving high yields and enantiopurity.
The pharmacokinetic properties of Ethanone, 2-cyclopropyl-1-(4-morpholinyl)- are also under investigation. Understanding how a compound is absorbed, distributed, metabolized, and excreted (ADME) is crucial for determining its clinical efficacy and safety. Preliminary data indicate that this compound may have favorable pharmacokinetic profiles, which could make it a viable candidate for further development.
In conclusion, Ethanone, 2-cyclopropyl-1-(4-morpholinyl)- (CAS No. 1341489-08-4) represents a promising area of research with significant implications for drug discovery and development. Its unique molecular structure and potential biological activities make it an attractive candidate for further exploration. As synthetic chemistry continues to evolve, it is likely that more insights will be gained into the therapeutic potential of this compound.
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